molecular formula C16H11N3O B5281671 N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE

N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE

Cat. No.: B5281671
M. Wt: 261.28 g/mol
InChI Key: ZHRNTKWRQQFMNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE typically involves the aza-Wittig reaction. This method uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction is often catalyzed by sodium ethoxide or potassium carbonate to achieve satisfactory yields .

Industrial Production Methods

While specific industrial production methods for N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE are not extensively documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimizing the aza-Wittig reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as its role in anticancer activity or as a component in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE stands out due to its specific structural modifications, which can enhance its biological activity and stability.

Properties

IUPAC Name

N-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)19-16-15-14(17-10-18-16)12-8-4-5-9-13(12)20-15/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRNTKWRQQFMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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